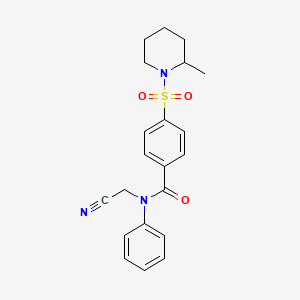

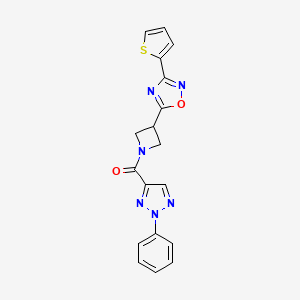

![molecular formula C17H17FN2O3S B2662905 {4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone CAS No. 478045-50-0](/img/structure/B2662905.png)

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

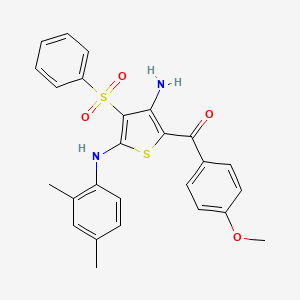

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone is a chemical compound with the molecular formula C17H17FN2O3S . It has an average mass of 348.392 Da and a mono-isotopic mass of 348.094391 Da .

Molecular Structure Analysis

The molecular structure of {4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone consists of 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Radiochemical Applications

Aryltrimethylammonium trifluoromethanesulfonates, including derivatives of the target chemical, have been evaluated for their use in creating aromatic nucleophilic substitutions with [18F]fluoride, facilitating the synthesis of potential radiotracers like [18F]GBR 13119. This process is crucial for advancing PET imaging techniques to study the dopamine uptake system, offering a no-carrier-added form of the tracer with high purity and yield (Haka et al., 1989).

Analytical Methodologies

The compound has been involved in the analytical separation of flunarizine hydrochloride and its degradation products, demonstrating the versatility of micellar and microemulsion liquid chromatography. This analytical application is crucial for ensuring the purity and stability of pharmaceutical compounds, highlighting the chemical's role in enhancing drug analysis and safety (El-Sherbiny et al., 2005).

Therapeutic Agent Development

A study synthesized and evaluated 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as therapeutic agents, showing significant enzyme inhibitory activity and potential as treatments for conditions like Alzheimer's disease. The compounds exhibited excellent inhibitory effects against enzymes like acetyl- and butyrylcholinesterase, suggesting their utility as cognitive enhancers or neuroprotective agents (Hussain et al., 2017).

Antimicrobial Applications

Diphenyl piperazine-based sulfanilamides, synthesized from related chemical structures, demonstrated enhanced antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents. The targeted synthesis approach led to compounds with better inhibitory potency against various bacterial strains, underlining the chemical's contribution to addressing antibiotic resistance (Wang et al., 2011).

Proton Exchange Membranes

Research on novel sulfonated poly(ether ether ketone) derivatives, involving related chemical structures, aimed at improving selectivity for direct methanol fuel cell applications. This study emphasizes the chemical's role in developing more efficient and selective proton exchange membranes, which are crucial for sustainable energy technologies (Li et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-15-8-4-5-9-16(15)24(22,23)20-12-10-19(11-13-20)17(21)14-6-2-1-3-7-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYZPHVAYNSNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

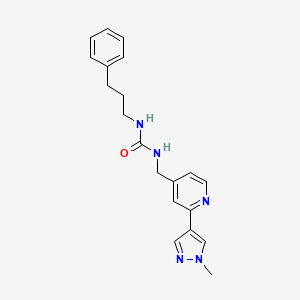

![[5-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2662830.png)

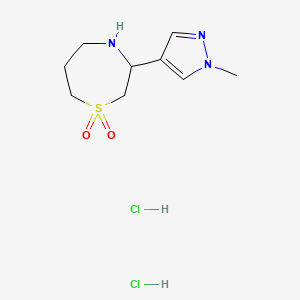

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)

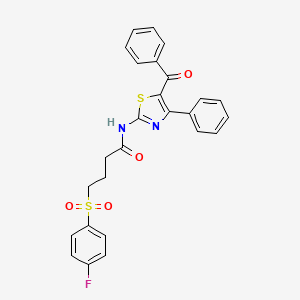

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)

![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)